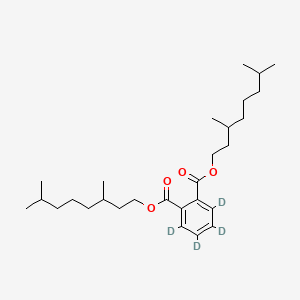

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZQPXDGIYJYLU-HLUUBPERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is the deuterium-labeled analogue of Phthalic Acid Bis(3,7-dimethyloctyl) Ester. This isotopically enriched compound serves as a crucial internal standard in analytical chemistry, particularly for quantification studies using mass spectrometry. Its chemical and physical properties closely mirror those of its non-labeled counterpart, allowing it to navigate through sample preparation and analysis in a similar fashion. The key difference lies in its increased mass due to the presence of four deuterium atoms on the phthalic acid ring, which enables its differentiation and quantification by a mass spectrometer. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as an internal standard in analytical workflows.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use. These properties dictate its behavior in various analytical systems and inform the development of robust analytical methods.

| Property | Value | Source |

| Chemical Formula | C₂₈D₄H₄₂O₄ | [1][2] |

| Molecular Weight | 450.69 g/mol | [1][2] |

| CAS Number | 1398065-81-0 | [1] |

| Appearance | Colourless liquid | [1] |

| Synonyms | 1,2-Benzenedicarboxylic-3,4,5,6-d4 acid bis(3,7-dimethyloctyl) ester; Bis(3,7-dimethyloctyl) phthalate-3,4,5,6-d4 | [1][3] |

Synthesis and Purification

The synthesis of deuterated phthalate esters typically involves the use of a deuterated starting material. A general and efficient synthetic route utilizes o-xylene-d10 as the labeled precursor. The process ensures high isotopic enrichment and chemical purity, which are critical for its function as an internal standard. The final product's structure and isotopic abundance are confirmed using techniques such as ¹H NMR and mass spectrometry.

Purification of isotopic standards is paramount to remove any unlabeled species or other impurities that could interfere with analytical measurements. Common purification techniques for such compounds include:

-

Chromatography: Techniques like column chromatography are effective in separating the desired deuterated compound from non-deuterated analogues and other reaction byproducts.

-

Recrystallization: This method can be employed to achieve high purity, especially for solid compounds, by leveraging differences in solubility.

Applications as an Internal Standard

The primary application of this compound is as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is considered the gold standard for accurate quantification.[6] This is particularly relevant in the analysis of food contact materials and environmental samples where phthalates are common contaminants.[2]

The principle behind its use is that the deuterated standard is chemically and physically similar to the native analyte. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it can account for any loss of the analyte during sample preparation, extraction, and analysis. The quantification is then based on the ratio of the response of the native phthalate to its corresponding deuterated internal standard.[1]

Experimental Workflow for Phthalate Analysis using Isotopic Dilution GC-MS

The following diagram illustrates a typical workflow for the analysis of phthalates in a sample matrix using this compound as an internal standard.

Caption: A typical experimental workflow for phthalate analysis.

Detailed Experimental Protocol: Quantification of Phthalates in a Polymer Matrix using GC-MS

This protocol outlines a detailed procedure for the quantification of phthalates in a solid polymer sample using this compound as an internal standard.

1. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of the target phthalate analytes and this compound (e.g., 1 mg/mL) in a high-purity solvent such as hexane or toluene.

-

Calibration Standards: Create a series of calibration standards by diluting the analyte stock solutions to cover the expected concentration range in the samples. Each calibration standard must be spiked with the internal standard to a constant concentration.

-

Sample Preparation:

-

Accurately weigh a small portion of the polymer sample (e.g., 100 mg) into a glass vial.

-

Add a precise volume of a suitable solvent (e.g., tetrahydrofuran) to dissolve the polymer.

-

Spike the dissolved sample with a known amount of the this compound internal standard solution.

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Centrifuge the mixture and carefully transfer the supernatant containing the phthalates and the internal standard to a clean vial for analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Use a splitless injection mode to maximize sensitivity.

-

Oven Temperature Program: Optimize the temperature program to achieve good separation of the target phthalates. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for each target phthalate and for the deuterated internal standard.

3. Data Analysis and Quantification

-

Integrate the peak areas of the target analytes and the internal standard in both the calibration standards and the samples.

-

For each calibration standard, calculate the response factor (RF) relative to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

For each sample, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample by using the calculated peak area ratio and the calibration curve.

Stability and Storage

Proper storage of this compound is crucial to maintain its isotopic and chemical purity. It is recommended to store the compound at -20°C.[7] For solutions, it is advisable to use a non-protic organic solvent and store in a tightly sealed container to prevent solvent evaporation and potential for hydrogen-deuterium exchange.

Safety and Handling

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of its non-labeled analogue in various matrices. Its role as an internal standard in isotope dilution mass spectrometry provides a robust methodology to overcome challenges associated with sample matrix effects and variations in analytical procedures. By understanding its chemical properties and following established experimental protocols, researchers can confidently employ this deuterated standard to generate high-quality, reliable data in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [lgcstandards.com]

- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. usbio.net [usbio.net]

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

Abstract

This technical guide provides a comprehensive, multi-faceted analytical workflow for the definitive structure elucidation of this compound (CAS: 1398065-81-0). As a deuterated internal standard, the precise confirmation of its molecular structure, the specific location of the deuterium labels, and its isotopic purity are paramount for its application in quantitative analytical methods. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step. We will leverage a synergistic combination of High-Resolution Mass Spectrometry (HRMS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to achieve an unambiguous structural assignment.

Introduction: The Critical Role of Deuterated Standards

Phthalic acid esters (PAEs) are a class of compounds widely used as plasticizers to enhance the flexibility of polymeric materials[1][2]. Their ubiquity has made them a focus of environmental and safety monitoring. Quantitative analysis of PAEs, often performed using chromatography coupled with mass spectrometry, necessitates the use of stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response[3].

This compound is designed for this purpose. The "-d4" designation implies the incorporation of four deuterium atoms. The common synonym, 1,2-Benzenedicarboxylic-3,4,5,6-d4 acid bis(3,7-dimethyloctyl) ester, specifies that these labels are on the aromatic ring[4]. Verifying this specific placement and the overall structure is not merely a quality control measure; it is the foundation of its validity as an analytical standard. This guide outlines the logical and empirical process for this verification.

The Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide all the necessary information for complete structure elucidation. Therefore, we employ an orthogonal approach, where each technique provides a unique and complementary piece of the structural puzzle.[5][6].

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is the cornerstone of this analysis, providing the molecular weight and, through fragmentation, critical information about the molecule's substructures. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or TOF instrument, is essential for determining the elemental composition with high accuracy[7].

Rationale for HRMS

The choice of HRMS is deliberate. For this compound, the expected molecular formula is C₂₈D₄H₄₂O₄. The high mass accuracy of HRMS allows us to distinguish this formula from other potential isobaric interferences, thus providing strong evidence for the elemental composition.

Experimental Protocol: Direct Infusion ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ or Bruker maXis™) equipped with an electrospray ionization (ESI) source.

-

Full Scan MS (MS1):

-

Ionization Mode: Positive

-

Mass Range: m/z 100-1000

-

Resolution: > 70,000 FWHM

-

Analysis: Search for the protonated molecule, [M+H]⁺. The theoretical exact mass of [C₂₈D₄H₄₂O₄+H]⁺ is calculated and compared against the measured mass. A mass error of < 5 ppm is expected.

-

-

Tandem MS (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 451.39) in the quadrupole.

-

Fragmentation: Subject the isolated ion to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Analysis: Acquire a full scan of the resulting product ions.

-

Expected Data and Interpretation

The power of MS/MS lies in interpreting the fragmentation pattern. Phthalate esters with alkyl side chains are well-known to produce a characteristic fragment corresponding to protonated phthalic anhydride[8][9][10].

-

Key Fragment 1: The Deuterated Phthalic Anhydride Ion. For a non-deuterated phthalate, this fragment appears at m/z 149.023. Since our compound is deuterated on the aromatic ring, we expect to see a shift of +4 Da. The observation of a prominent ion at m/z 153.048 ([C₈D₄HO₃]⁺) is the single most definitive piece of MS evidence confirming that the four deuterium atoms are located on the phthalic acid moiety.

-

Key Fragment 2: Loss of an Alkyl Chain. Another common fragmentation pathway is the loss of one of the 3,7-dimethyloctyl side chains, resulting in a monoester fragment ion.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Formula | Theoretical m/z | Interpretation |

| [M+H]⁺ | [C₂₈D₄H₄₂O₄+H]⁺ | 451.3917 | Protonated molecular ion. Confirms molecular formula. |

| [M-C₁₀H₂₀+H]⁺ | [C₁₈D₄H₂₂O₄+H]⁺ | 309.2080 | Loss of a 3,7-dimethyloctene neutral molecule from a side chain. |

| [C₈D₄HO₃]⁺ | [C₈D₄HO₃]⁺ | 153.0480 | Protonated d4-phthalic anhydride. Confirms location of deuterium labels. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides unambiguous information about the connectivity of atoms. A combination of ¹H, ¹³C, and ²H NMR is required for complete characterization[5]. Deuterated solvents like chloroform-d (CDCl₃) are used to avoid solvent interference in ¹H NMR spectra[11].

References

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.coventry.ac.uk [pure.coventry.ac.uk]

- 11. myuchem.com [myuchem.com]

A Comprehensive Guide to the Synthesis, Purification, and Characterization of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

An In-depth Technical Guide for Chemical Researchers and Analytical Scientists

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and rigorous characterization of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4. This deuterated isotopologue is a critical internal standard for the accurate quantification of its non-labeled analogue, a widely used plasticizer, in environmental, biological, and industrial matrices. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. The protocol described herein is designed to be a self-validating system, yielding a final product of high chemical and isotopic purity suitable for use as a certified reference material. All procedural and mechanistic claims are substantiated with citations to authoritative scientific literature.

Introduction and Strategic Importance

Phthalic acid esters (PAEs) are a class of compounds extensively used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Due to their non-covalent integration into the polymer matrix, PAEs can leach into the environment, leading to widespread contamination and potential adverse health effects.[2] Consequently, the precise monitoring of these compounds is a matter of public health and environmental stewardship.

The target molecule, Phthalic Acid Bis(3,7-dimethyloctyl) Ester, is one such plasticizer. For its accurate quantification, especially at trace levels, stable isotope dilution analysis using mass spectrometry is the gold standard. This technique requires a chemically identical but isotopically distinct internal standard. This compound, with four deuterium atoms on the aromatic ring, serves this purpose perfectly.[3][4] Its identical chromatographic behavior and distinct mass-to-charge ratio (m/z) allow for the correction of matrix effects and variations in sample preparation, ensuring highly accurate and precise results.[5] This guide outlines a robust synthetic route to this essential analytical tool.

Synthetic Strategy and Mechanistic Rationale

The synthesis of phthalate diesters from phthalic anhydride and an alcohol is a classic two-stage esterification process.[6][7] The chosen strategy involves the reaction of commercially available Phthalic Anhydride-d4 with two equivalents of 3,7-dimethyloctan-1-ol. This approach is favored for its directness and the high isotopic purity of the starting deuterated material.

Stage 1: Anhydride Ring Opening (Monoester Formation) The reaction initiates with a rapid, non-catalytic nucleophilic acyl substitution. The hydroxyl group of 3,7-dimethyloctan-1-ol attacks one of the carbonyl carbons of the phthalic anhydride-d4 ring. This leads to the opening of the anhydride ring to form the monoester, 2-((3,7-dimethyloctyl)oxycarbonyl)benzoic-d4 acid. This step is typically fast and proceeds to completion without the need for a catalyst.[7]

Stage 2: Fischer Esterification (Diester Formation) The second esterification, converting the monoester's remaining carboxylic acid group into the diester, is a slower, reversible process.[6] This step requires an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by a second molecule of 3,7-dimethyloctan-1-ol.[8] To drive the reaction equilibrium towards the product, the water generated during this step must be continuously removed from the reaction mixture, typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

Caption: Overall reaction scheme for the two-stage synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of a high-purity standard on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phthalic Anhydride-d4 (98 atom % D) | Synthesis Grade | Commercially Available | Store under inert gas, desiccated. |

| 3,7-Dimethyloctan-1-ol | ≥98% | Commercially Available | |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Commercially Available | Catalyst. |

| Toluene | Anhydrous | Commercially Available | Solvent for azeotropic water removal. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For neutralization. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent. |

| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |

| Hexane | HPLC Grade | Commercially Available | Eluent for chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | Stationary phase for chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add Phthalic Anhydride-d4 (1.0 eq.), 3,7-Dimethyloctan-1-ol (2.1 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask (approx. 3-4 mL per gram of anhydride) to facilitate stirring and azeotropic removal of water. Fill the Dean-Stark trap with toluene.

-

Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when water ceases to collect.

-

Reaction Quenching and Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

-

Neutralization: Transfer the organic mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (1x), and brine (1x). The bicarbonate wash neutralizes the acidic catalyst and removes the unreacted monoester.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.

Purification by Flash Column Chromatography

The crude product must be purified to remove unreacted alcohol and other minor byproducts.

-

Column Preparation: Prepare a flash chromatography column with silica gel, using hexane as the slurry solvent.

-

Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 5-10% ethyl acetate). The non-polar diester product will elute before the more polar residual alcohol.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound, as a clear, colorless oil.

Caption: High-level experimental workflow from synthesis to QC.

Quality Control and Characterization

Rigorous analytical testing is mandatory to validate the identity, purity, and isotopic enrichment of the final product for its use as an analytical standard.

Purity Assessment (Chromatography)

Chemical purity is assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10] The goal is to achieve a purity of ≥98%.

| Parameter | HPLC Method Example |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic; Acetonitrile/Water (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Structural and Isotopic Confirmation (Spectroscopy)

Spectroscopic methods confirm the molecular structure and successful incorporation of the deuterium labels.

| Analysis Method | Expected Results | Rationale |

| Mass Spectrometry (GC-MS/LC-MS) | Molecular Formula: C₂₈H₄₂D₄O₄Exact Mass: 450.3647[11]Observed m/z: ~451 [M+H]⁺ or ~473 [M+Na]⁺ | Confirms the correct molecular weight, providing direct evidence of the incorporation of four deuterium atoms. |

| ¹H NMR (in CDCl₃) | Absence of signals in the aromatic region (δ ~7.5-7.8 ppm).Characteristic signals for the alkyl chains: multiplets and doublets for methine protons, triplets for methylene protons adjacent to the ester, and singlets/doublets for terminal methyl groups. | The lack of aromatic proton signals is definitive proof of deuteration on the benzene ring. The alkyl region confirms the structure of the side chains. |

| ¹³C NMR (in CDCl₃) | Signals corresponding to ester carbonyls (~167 ppm), deuterated aromatic carbons (showing C-D coupling), and various carbons of the dimethyloctyl chains. | Confirms the overall carbon skeleton of the molecule. |

Safety, Handling, and Storage

-

Safety: All operations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn. Toluene is flammable and toxic.

-

Handling: The final product is a viscous oil. Handle with care to avoid contamination, as this material is intended as a high-purity standard.

-

Storage: For long-term stability, store the purified ester at -20°C in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and robust method for producing high-purity this compound. By combining a well-established two-stage esterification reaction with rigorous purification and multi-faceted analytical characterization, this methodology ensures the final product meets the stringent requirements for an internal standard used in sensitive isotope dilution mass spectrometry assays. The emphasis on mechanistic understanding and self-validating quality control steps provides researchers with a comprehensive framework for generating this critical analytical reagent.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. opus.govst.edu [opus.govst.edu]

- 11. This compound [lgcstandards.com]

Navigating the Analytical Landscape: A Technical Guide to the Certificate of Analysis for Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

For researchers, analytical chemists, and drug development professionals, the integrity of quantitative analysis hinges on the quality and reliability of the internal standards employed. This guide provides an in-depth exploration of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4, a deuterated internal standard crucial for mass spectrometry-based assays. By deconstructing its Certificate of Analysis (CoA), we illuminate the critical parameters that ensure analytical precision and accuracy, offering a framework for its effective implementation in demanding research and regulated environments.

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), achieving accurate and precise measurement of an analyte in a complex matrix is a significant challenge.[1][2] Factors such as sample loss during extraction, matrix-induced ion suppression or enhancement, and instrument drift can introduce variability and compromise data quality.[2][3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is the gold standard for mitigating these issues.[4] this compound is the isotope-labeled analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester.[5] Deuterated standards are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit similar ionization behavior.[1][4] Because the SIL-IS is introduced at a known concentration at the beginning of the sample preparation process, any loss or signal variation experienced by the analyte will be mirrored by the internal standard. This allows for a reliable correction, dramatically improving the robustness and reproducibility of the assay.[3]

The key principle is that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signals fluctuate. This ratio is then used to construct the calibration curve and quantify the analyte in unknown samples, a process that underpins the self-validating nature of the protocol.

Deconstructing the Certificate of Analysis

A Certificate of Analysis is more than a datasheet; it is a declaration of a compound's identity and quality. For a deuterated standard, specific parameters are of paramount importance. While an actual CoA document is unique to a specific batch, the following sections outline the essential data points and their scientific significance, based on typical supplier specifications.[6][7]

Table 1: Key Specifications for this compound

| Parameter | Specification | Significance |

| Compound Name | This compound | Unambiguously identifies the deuterated molecule. |

| Synonyms | 1,2-Benzenedicarboxylic-3,4,5,6-d4 acid bis(3,7-dimethyloctyl) ester; Bis(3,7-dimethyloctyl) phthalate-3,4,5,6-d4 | Provides alternative nomenclature for literature and database searches.[5] |

| CAS Number | 1398065-81-0 | A unique numerical identifier for the specific deuterated compound, crucial for regulatory and database tracking.[5] |

| Unlabeled CAS | 316808-86-3 | Identifies the non-deuterated parent compound for methodological reference.[6][7] |

| Molecular Formula | C₂₈D₄H₄₂O₄ | Defines the elemental composition, indicating four deuterium atoms on the phthalic acid ring.[5] |

| Molecular Weight | 450.69 g/mol | The mass of the deuterated molecule, essential for preparing solutions of known concentration and for mass spectrometer settings.[5] |

| Appearance | Colourless Liquid | A qualitative check for gross impurities or degradation.[5] |

| Chemical Purity | ≥ 98% | Indicates the percentage of the material that is the target molecule. High chemical purity is vital to prevent interference from structurally similar impurities.[7] |

| Isotopic Enrichment | ≥ 99 atom % D | This critical parameter quantifies the percentage of molecules that contain the deuterium labels. High enrichment ensures a strong, distinct mass signal separate from the natural isotope distribution of the unlabeled analyte.[7] |

| Storage Condition | Room Temperature | Defines the appropriate conditions to maintain the compound's stability and prevent degradation over time.[7] |

Analytical Verification and Application Workflow

The utility of this compound is realized through its application in a validated analytical method, typically Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS, which are standard techniques for phthalate analysis.[8][9]

Experimental Protocol: Quantification of Phthalates in a Sample Matrix

This protocol outlines a generalized workflow for using the deuterated internal standard. Specific parameters must be optimized for the matrix and instrumentation .

1. Preparation of Standards and Samples:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Spiking Solution: Dilute the stock solution to an appropriate working concentration (e.g., 1 µg/mL). This concentration should be chosen to yield a robust signal in the analytical run and should be consistent across all samples and calibrators.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the non-deuterated analyte into a blank matrix. Add a fixed volume of the internal standard spiking solution to each calibrator.

-

Sample Preparation: To each unknown sample, add the same fixed volume of the internal standard spiking solution at the earliest stage of the preparation (e.g., before extraction).

2. Sample Extraction (Liquid-Liquid Extraction Example):

-

This step is crucial for isolating the analyte and internal standard from the sample matrix.[2]

-

To the spiked sample, add a water-immiscible organic solvent (e.g., hexane or ethyl acetate).[8]

-

Vortex vigorously to ensure thorough mixing and partitioning of the phthalates into the organic layer.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a solvent compatible with the chromatographic system (e.g., 50% methanol in water).[10]

3. Chromatographic Analysis (GC-MS Example):

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A low-polarity capillary column suitable for separating phthalate esters.

-

Injector: Set to a temperature of ~270°C.[11]

-

Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 270-300°C) to elute the phthalates.[11]

-

Carrier Gas: Helium or Nitrogen.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor specific ions for both the analyte and the deuterated internal standard. The choice of ions should be specific and free from interference.

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Response Ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the Response Ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios on the calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow of using a deuterated internal standard for quantitative analysis.

References

- 1. texilajournal.com [texilajournal.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [lgcstandards.com]

- 7. Bis(3,7-dimethyl-1-octyl) Phthalate-3,4,5,6-d4 [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4: Properties, Safety, and Handling

This guide provides a comprehensive technical overview of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4, a deuterated analogue of the corresponding phthalate ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, safety protocols, handling, and regulatory context. Given the limited availability of a specific Safety Data Sheet (SDS) for this deuterated compound, this guide extrapolates information from its non-deuterated counterpart and the broader class of long-chain phthalate esters to provide a robust safety and handling framework. The primary application of this isotopically labeled compound is as an internal standard in analytical methodologies, such as mass spectrometry, for the quantification of its non-labeled form in various matrices.

Section 1: Chemical and Physical Properties

This compound is a high molecular weight branched-chain phthalate. The defining feature of this compound is the incorporation of four deuterium atoms on the phthalic acid ring, which makes it an ideal internal standard for isotope dilution mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1,2-Benzenedicarboxylic-3,4,5,6-d4 acid bis(3,7-dimethyloctyl) ester | CymitQuimica |

| Synonyms | Bis(3,7-dimethyloctyl) phthalate-d4, DI(3,7-DIMETHYLOCTYL) PHTHALATE-D4 | CymitQuimica |

| CAS Number | 1398065-94-5 | CDN Isotopes[1] |

| Molecular Formula | C₂₈D₄H₄₂O₄ | LGC Standards |

| Molecular Weight | 450.69 g/mol | CymitQuimica |

| Appearance | Colourless, oily liquid (inferred) | N/A |

| Solubility | Poorly soluble in water; soluble in organic solvents and oils (inferred).[2] | MDPI[2] |

| Boiling Point | High (inferred from class) | N/A |

| Volatility | Low (inferred from class).[3] | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

Section 2: Hazard Identification and GHS Classification

Based on analogues, the compound is not expected to be acutely toxic via oral, dermal, or inhalation routes. It is not anticipated to be a significant skin or eye irritant. The primary concern with phthalates is potential long-term effects, including endocrine disruption.[7]

Inferred GHS Classification:

-

Acute Toxicity: Not classified

-

Skin Corrosion/Irritation: Not classified

-

Serious Eye Damage/Irritation: Not classified

-

Reproductive Toxicity: May be classified as Category 1B or 2 for some phthalates, though data for this specific isomer is lacking.

-

Aquatic Hazard (Chronic): May be classified as Category 1 (H410): Very toxic to aquatic life with long lasting effects.[8]

It is imperative to handle this compound as potentially hazardous, particularly with regard to long-term exposure.

Section 3: Safe Handling and Storage

Adherence to good laboratory practice is essential when handling this compound. The causality behind these recommendations is to minimize exposure and maintain the chemical's integrity.

Exposure Controls and Personal Protective Equipment (PPE)

Given the low volatility of this compound, the primary routes of exposure are dermal contact and accidental ingestion.[3] Engineering controls and appropriate PPE are critical to mitigate these risks.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize potential inhalation of any aerosols.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3][9]

-

Skin Protection:

-

Respiratory Protection: Generally not required under normal handling conditions due to low volatility. If aerosols are generated, a respirator may be necessary.[9]

Caption: Personal Protective Equipment (PPE) workflow for handling phthalate esters.

Storage

Proper storage is crucial to maintain the compound's stability and prevent contamination.

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3]

-

Containers: Keep in the original, tightly sealed container.[3]

-

Incompatibilities: Avoid storage with strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is necessary.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[11]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

The response to a spill should be guided by its size and location.[2]

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[3]

-

Collect the absorbed material into a suitable container for disposal.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Contain the spill using dikes or other barriers to prevent it from entering drains or waterways.[2]

-

Follow the procedure for small spills for cleanup.

-

Caption: Decision workflow for responding to an accidental chemical spill.

Section 5: Toxicological and Ecological Information

Toxicological Profile

The toxicology of this compound has not been specifically studied. However, data from other phthalates can provide insights.

-

Acute Toxicity: Phthalates generally have low acute toxicity.[12]

-

Metabolism: In the body, phthalate esters are rapidly metabolized to their monoester forms, which are considered the active metabolites, and then excreted, primarily in the urine.[13][14]

-

Chronic Toxicity: The primary concern for many phthalates is their potential as endocrine disruptors, which can lead to reproductive and developmental toxicity with chronic exposure.[7][15] Long-chain phthalates are generally considered less potent in this regard than short-chain phthalates.[6]

Ecological Profile

Phthalates are ubiquitous environmental contaminants due to their widespread use and their ability to leach from plastic products.[16]

-

Persistence and Degradation: In the environment, phthalates can be degraded by microbial action, with aerobic biodegradation being a primary pathway.[16]

-

Ecotoxicity: Certain phthalates are classified as very toxic to aquatic life with long-lasting effects.[8][17] Due to their low water solubility, they tend to adsorb to sediment and soil.

Section 6: Disposal and Regulatory Considerations

Disposal

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Waste material should be treated as hazardous chemical waste. Do not allow it to enter the environment. One potential valorization route for waste phthalate esters is catalytic conversion into benzoic acid.[18]

Regulatory Status

The regulation of phthalates varies globally, with many jurisdictions placing restrictions on their use in consumer products, particularly those intended for children.[19][20]

-

United States: The Environmental Protection Agency (EPA) has expressed concern about phthalates due to their toxicity and widespread exposure.[5] The Consumer Product Safety Improvement Act (CPSIA) restricts the concentration of certain phthalates in children's toys and childcare articles to no more than 0.1% by weight.[20]

-

European Union: The EU has implemented stringent regulations on phthalates under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. Several phthalates are restricted in food contact materials, toys, and cosmetics.[19][21]

Section 7: Experimental Protocol: Preparation of a Standard Solution

This protocol outlines a self-validating procedure for the preparation of a standard solution of this compound, typically for use as an internal standard in a calibration curve for GC-MS or LC-MS analysis.

Objective: To accurately prepare a 100 µg/mL stock solution.

Materials:

-

This compound (neat material)

-

High-purity solvent (e.g., hexane, ethyl acetate)

-

Class A volumetric flasks (e.g., 10 mL, 100 mL)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Calibrated micropipettes

Procedure:

-

Pre-analysis & Weighing:

-

Allow the sealed vial of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of the neat material into a tared weighing boat using an analytical balance. Record the exact weight.

-

Carefully transfer the weighed material into a 100 mL Class A volumetric flask.

-

-

Dissolution & Dilution:

-

Add a small amount of the chosen solvent (e.g., ~50 mL of hexane) to the volumetric flask.

-

Gently swirl the flask to dissolve the compound completely. Sonication may be used if necessary to ensure full dissolution.

-

Once dissolved, bring the flask to final volume (100 mL) with the solvent, ensuring the meniscus is precisely on the calibration mark.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This creates a ~100 µg/mL primary stock solution.

-

-

Calculation of Exact Concentration:

-

Calculate the precise concentration of the stock solution using the following formula:

-

Concentration (µg/mL) = (Weight of standard in mg / Volume of flask in mL) * 1000

-

-

-

Preparation of Working Standards (Example):

-

To prepare a 1 µg/mL working standard, accurately transfer 1 mL of the primary stock solution into a 100 mL volumetric flask using a calibrated pipette.

-

Dilute to the mark with the solvent and mix thoroughly.

-

-

Storage & Validation:

-

Transfer the prepared solutions to amber glass vials with PTFE-lined caps.

-

Store the solutions at a low temperature (e.g., 4°C or -20°C) as recommended for phthalate standards to ensure stability.

-

The protocol is validated by running the prepared standards on the analytical instrument (e.g., GC-MS) and verifying a linear calibration curve with a high coefficient of determination (R² > 0.995).

-

References

- 1. nj.gov [nj.gov]

- 2. chemtekinc.com [chemtekinc.com]

- 3. nbinno.com [nbinno.com]

- 4. Phthalates and Proposed REACH Regulations — Collaborative for Health & Environment [healthandenvironment.org]

- 5. epa.gov [epa.gov]

- 6. Hazards of phthalates (PAEs) exposure: A review of aquatic animal toxicology studies [ouci.dntb.gov.ua]

- 7. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures | MDPI [mdpi.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ecotoxicological effects of phthalate esters: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05158K [pubs.rsc.org]

- 19. A review of European and international phthalates regulation: focus on daily use products: Marco Monti - PMC [pmc.ncbi.nlm.nih.gov]

- 20. compliancegate.com [compliancegate.com]

- 21. iris.unimo.it [iris.unimo.it]

An In-depth Technical Guide to the Applications of Deuterium-Labeled Phthalic Acid Bis(3,7-dimethyloctyl) Ester

Introduction: The Imperative for Precision in Phthalate Analysis

Phthalic acid esters, a class of synthetic chemicals, are ubiquitously employed as plasticizers to impart flexibility and durability to a vast array of polymeric products. Among these is Phthalic acid bis(3,7-dimethyloctyl) ester, a high molecular weight phthalate utilized in materials such as food packaging and consumer goods.[1] The non-covalent nature of its incorporation into polymer matrices allows for its potential migration into the environment and subsequent human exposure, raising toxicological concerns.[2] Consequently, the precise and accurate quantification of this compound in complex matrices is of paramount importance for regulatory compliance, risk assessment, and research into its environmental fate and biological impact.

This technical guide delves into the critical role of Deuterium-labeled Phthalic acid bis(3,7-dimethyloctyl) ester, specifically the d4 variant (Phthalic-d4 acid bis(3,7-dimethyloctyl) ester), as an indispensable tool for researchers, scientists, and drug development professionals. The substitution of four hydrogen atoms on the phthalic acid ring with deuterium provides a stable isotopic analog that is chemically identical to the parent compound but mass-shifted, enabling its use as an internal standard in isotope dilution mass spectrometry.[3] This guide will elucidate the theoretical underpinnings, practical applications, and detailed methodologies for the use of this deuterated standard, ensuring the highest level of scientific integrity and analytical confidence.

The Principle of Isotope Dilution Mass Spectrometry: A Self-Validating System

The cornerstone of modern quantitative analysis of organic micropollutants is isotope dilution mass spectrometry (ID-MS), a technique that is widely regarded as the gold standard for its accuracy and precision.[4] The central tenet of this method is the introduction of a known quantity of a stable isotope-labeled analog of the analyte of interest into the sample at the earliest stage of analysis. This "isotopic twin" serves as an ideal internal standard, as it shares virtually identical physicochemical properties with the native analyte.

The causality behind the superiority of this approach lies in its ability to compensate for analyte loss at every stage of the analytical workflow, from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. Any physical or chemical loss of the target analyte will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the native analyte to its labeled counterpart, a highly accurate quantification can be achieved, irrespective of variations in sample recovery or instrumental response. This inherent self-correcting mechanism makes the protocol a self-validating system.

Core Application: Quantitative Analysis by Isotope Dilution GC-MS/MS

The primary application of Deuterium-labeled Phthalic acid bis(3,7-dimethyloctyl) ester is as an internal standard for the quantification of its non-labeled counterpart and other high molecular weight phthalates in various matrices. This is particularly crucial in the analysis of food contact materials, environmental samples, and biological specimens where matrix effects can significantly compromise analytical accuracy.

Experimental Workflow: Quantification in Food Contact Materials

The following protocol provides a detailed methodology for the determination of Phthalic acid bis(3,7-dimethyloctyl) ester in a polymer matrix, such as polyvinyl chloride (PVC), using isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS).

Caption: Workflow for Phthalate Analysis in Polymers.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the polymer sample into a glass centrifuge tube.

-

Spike the sample with a known amount of Phthalic acid bis(3,7-dimethyloctyl) ester-d4 solution (e.g., 100 µL of a 1 µg/mL solution in hexane).

-

Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex for 2 minutes or until fully dissolved.

-

Slowly add 10 mL of methanol while vortexing to precipitate the polymer.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass tube.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.

-

-

GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280°C.

-

Oven Program: Start at 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Phthalic acid bis(3,7-dimethyloctyl) ester: Precursor ion (e.g., m/z 149), Product ions (select two specific fragment ions).

-

This compound: Precursor ion (e.g., m/z 153), Product ions (select two corresponding fragment ions).

-

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of the native phthalate and a constant concentration of the deuterated internal standard.

-

Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

-

Quantify the phthalate in the sample by applying the measured peak area ratio to the calibration curve.

-

Data Presentation and Performance

The use of a deuterated internal standard ensures high-quality, reproducible data. The following table presents typical performance data for the analysis of high molecular weight phthalates using an isotope dilution GC-MS/MS method.

| Parameter | Typical Value | Justification |

| Linearity (R²) | > 0.995 | Demonstrates a strong correlation between the analyte/IS ratio and concentration over the calibrated range. |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | High sensitivity is achieved due to the specificity of MRM transitions, allowing for trace-level detection. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Recovery | 90 - 110% | The use of the deuterated standard corrects for analyte loss during sample preparation, resulting in high and consistent recovery. |

| Precision (RSD) | < 10% | The internal standard minimizes variability from sample to sample, leading to high precision. |

Synthesis of Deuterium-Labeled Phthalic Acid Bis(3,7-dimethyloctyl) Ester

The synthesis of this compound involves a two-step process: the synthesis of the deuterated phthalic acid (or anhydride) precursor and the subsequent esterification with 3,7-dimethyloctanol.

Caption: Synthesis of the Deuterated Phthalate Ester.

A representative synthesis protocol is as follows:

-

Esterification:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride-d4 (1.0 equivalent), 3,7-dimethyloctanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

-

Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is produced, indicating the completion of the esterification.

-

Cool the reaction mixture and dilute with diethyl ether.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Deuterium-labeled Phthalic acid bis(3,7-dimethyloctyl) ester.

-

Application in Metabolism and ADME Studies

The study of the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics is a critical component of drug development and toxicology. Deuterium-labeled compounds are invaluable tools in these studies. While specific metabolic data for bis(3,7-dimethyloctyl) phthalate is not extensively published, general pathways for high molecular weight phthalates involve initial hydrolysis to the monoester, followed by oxidative metabolism of the alkyl side chain.

The use of this compound can aid in:

-

Metabolite Identification: By administering the deuterated compound to in vitro (e.g., liver microsomes) or in vivo systems, metabolites can be readily identified by mass spectrometry through the characteristic isotopic signature of the deuterated phthalate ring.

-

Pharmacokinetic Studies: The deuterated compound can be used as a tracer to follow the time course of the parent compound and its metabolites in biological fluids, providing crucial data on absorption rates, distribution to tissues, and rates of elimination.

-

Kinetic Isotope Effect Studies: While the deuterium labels in the d4 variant are on the aromatic ring and not typically at sites of metabolic attack for high molecular weight phthalates, strategic deuteration of the alkyl chains could be employed to investigate the kinetic isotope effect on the rate of metabolism. This can provide insights into the specific enzymes involved in the metabolic pathways.

Conclusion: An Essential Tool for High-Confidence Analysis

Deuterium-labeled Phthalic acid bis(3,7-dimethyloctyl) ester is a powerful and essential tool for any laboratory engaged in the analysis of phthalates. Its role as an internal standard in isotope dilution mass spectrometry provides a robust and self-validating system for achieving the highest levels of accuracy and precision in quantification. This is indispensable for regulatory monitoring of food contact materials, environmental analysis, and advanced research in toxicology and drug metabolism. The principles and methodologies outlined in this guide provide a comprehensive framework for the effective application of this critical analytical standard, enabling researchers to generate high-confidence data in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Epigenetic signatures of phthalate exposure and potential risks: a DNA methylation analysis using Infinium MethylationEPIC BeadChip - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the isotopic purity of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical importance of isotopic purity in quantitative analysis and outlines the state-of-the-art analytical techniques for its verification. We will explore the principles and practical applications of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed protocols and data interpretation strategies. The causality behind experimental choices is explained to provide a deeper understanding of the self-validating systems described. This guide aims to serve as an authoritative resource, grounded in scientific integrity and supported by comprehensive references to established standards and peer-reviewed literature.

Introduction: The Significance of Isotopic Purity

This compound is the deuterium-labeled analogue of Phthalic Acid Bis(3,7-dimethyloctyl) Ester, a compound used in various industrial applications, including as a plasticizer.[1][2] In the realm of scientific research, particularly in metabolomics, pharmacokinetic studies, and environmental analysis, deuterated standards are indispensable. They serve as internal standards in quantitative mass spectrometry-based assays, allowing for the precise and accurate measurement of their non-labeled counterparts in complex matrices.[3][4]

The efficacy of a deuterated internal standard is fundamentally dependent on its isotopic purity . Isotopic purity refers to the percentage of molecules in which the designated hydrogen atoms have been successfully replaced by deuterium.[5] High isotopic purity is crucial for several reasons:

-

Minimizing Cross-Talk: It prevents interference from the isotopic cluster of the analyte, ensuring a clear and distinct signal for the internal standard.

-

Ensuring Accurate Quantification: A well-defined isotopic composition is essential for the reliability of the calibration curve and the subsequent accurate determination of the analyte concentration.

-

Maintaining Method Sensitivity: High purity minimizes the contribution of the unlabeled isotopologue in the deuterated standard, which is critical for achieving low limits of detection.

The synthesis of deuterated compounds is a complex process that can result in a population of molecules with varying degrees of deuteration, known as isotopologues.[6] For instance, a this compound standard will inevitably contain trace amounts of d0, d1, d2, and d3 species. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental requirement for the validation of any quantitative method employing this internal standard.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide complementary information and, when used in conjunction, offer a comprehensive characterization of the isotopic distribution.[3][5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopologues.[7][8]

Principle: The technique relies on the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). By analyzing the relative intensities of the ion signals corresponding to the different deuterated species, the isotopic purity can be calculated.[9]

Workflow:

Caption: High-Resolution Mass Spectrometry workflow for isotopic purity determination.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer capable of achieving a resolution of at least 100,000 FWHM to ensure baseline separation of the isotopologue peaks.

-

Data Acquisition: Acquire full scan mass spectra in the relevant m/z range. For this compound (C₂₈H₄₂D₄O₄), the expected monoisotopic mass is approximately 450.36 g/mol .[10]

-

Data Analysis:

-

Identify the ion corresponding to the fully deuterated species (d4).

-

Identify and integrate the ion signals for the lower deuterated species (d3, d2, d1) and the unlabeled compound (d0).

-

Correct for the natural isotopic abundance of ¹³C.

-

Calculate the isotopic purity using the following formula:

% Isotopic Purity = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100

-

Causality and Self-Validation: The high mass accuracy of HRMS provides a self-validating system by confirming the elemental composition of the detected ions. The consistent mass difference between the isotopologue peaks serves as an internal check for the correct assignment of the signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another cornerstone technique for assessing isotopic purity. It provides information on the specific sites of deuteration and can quantify the degree of deuterium incorporation.[11][12]

Principle: In ¹H NMR, the absence of a signal at a specific chemical shift where a proton is expected indicates successful deuteration. Conversely, the presence of a residual proton signal at that position allows for the quantification of the undeuterated species. ²H NMR directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.

Workflow:

Caption: NMR Spectroscopy workflow for isotopic purity assessment.

Experimental Protocol:

-

Sample Preparation: Dissolve a known quantity of this compound in a high-purity deuterated solvent (e.g., CDCl₃).[13]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Integrate the residual proton signals at the deuterated positions and compare them to the integral of a non-deuterated proton signal within the molecule (e.g., from the dimethyloctyl chains).

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum to confirm the positions of deuteration.

-

-

Data Analysis:

-

Calculate the percentage of deuteration at each labeled site based on the relative integrals in the ¹H NMR spectrum.

-

Causality and Self-Validation: The chemical shifts in NMR are highly specific to the chemical environment of the nuclei, providing unambiguous identification of the labeled positions. The internal consistency of the integration values across different signals in the ¹H spectrum serves as a self-validating measure.

Data Presentation and Interpretation

A clear and concise presentation of the isotopic purity data is essential for regulatory submissions and for ensuring the quality of research data.

Table 1: Isotopic Purity of this compound by HRMS

| Isotopologue | Relative Intensity (%) |

| d0 | < 0.1 |

| d1 | 0.2 |

| d2 | 0.5 |

| d3 | 2.0 |

| d4 | 97.3 |

| Isotopic Purity | 97.3% |

Table 2: Isotopic Purity of this compound by ¹H NMR

| Position | Degree of Deuteration (%) |

| Phenyl-H3 | 98.5 |

| Phenyl-H4 | 98.6 |

| Phenyl-H5 | 98.6 |

| Phenyl-H6 | 98.5 |

| Average Deuteration | 98.55% |

Reporting Guidelines and Best Practices

When reporting isotopic purity data, it is crucial to adhere to established guidelines to ensure transparency and comparability across different laboratories.[14][15]

-

Methodology: Clearly state the analytical technique(s) used (e.g., ESI-HRMS, qNMR).

-

Instrumentation: Specify the make and model of the instrument, along with key parameters (e.g., mass resolution, magnetic field strength).

-

Data Analysis: Describe the software and methods used for data processing and calculation of isotopic purity.

-

Reference Standards: Where applicable, report measurements against internationally distributed reference materials.[16]

Conclusion

The determination of isotopic purity is a critical aspect of the characterization of deuterated internal standards like this compound. A multi-technique approach, combining the strengths of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, provides a comprehensive and reliable assessment of isotopic distribution. By following the detailed protocols and best practices outlined in this guide, researchers and drug development professionals can ensure the quality and accuracy of their quantitative analyses, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective therapeutics.

References

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. isotope.com [isotope.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound [lgcstandards.com]

- 11. researchgate.net [researchgate.net]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. synmr.in [synmr.in]

- 14. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 environmental fate

An In-Depth Technical Guide to the Environmental Fate of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

Introduction

This compound is a deuterated high molecular weight phthalate ester. Structurally, it consists of a phthalic acid core esterified with two 3,7-dimethyloctanol side chains, and importantly, features four deuterium atoms on the benzene ring of the phthalic acid moiety.[1][2] This isotopic labeling makes it an invaluable tool in environmental and toxicological research, primarily serving as an internal or surrogate standard for the accurate quantification of its non-labeled analogue and other related phthalates in complex matrices.[3][4]

Phthalates are ubiquitous environmental contaminants due to their extensive use as plasticizers in a vast array of consumer and industrial products, including PVC plastics, food packaging, and medical devices.[5][6][7][8] Because they are not chemically bound to the polymer matrix, they can leach into the environment over time.[7] Understanding the environmental fate—the transport, transformation, and ultimate disposition—of high molecular weight phthalates like Bis(3,7-dimethyloctyl) Ester is critical for assessing their ecological risk and potential for human exposure.[9][10][11] This guide provides a detailed examination of the key processes governing its environmental behavior, tailored for researchers and professionals in environmental science and drug development.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning of a chemical is largely dictated by its physical and chemical properties. While specific experimental data for the d4-labeled variant is scarce, its properties can be reliably inferred from its non-labeled analogue, Di(3,7-dimethyloctyl) phthalate, and other C8 phthalates like Di-n-octyl phthalate (DnOP) and Di(2-ethylhexyl) phthalate (DEHP). The isotopic labeling on the aromatic ring does not significantly alter these bulk properties.

High molecular weight phthalates are characterized by very low water solubility and low vapor pressure, coupled with a high octanol-water partition coefficient (Log Kow).[12] This combination signifies a strong tendency to partition from air and water into more lipophilic (fat-loving) phases such as soil organic matter, sediments, and biological tissues.[10][11]

Table 1: Estimated Physicochemical Properties

| Property | Value (for analogous C8 Phthalates) | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C₂₈H₄₂D₄O₄ | High molecular weight contributes to low volatility and water solubility. |

| Molecular Weight | ~450.7 g/mol | Influences transport and diffusion rates.[2] |

| Water Solubility | Very Low (<1 µg/L) | Limited mobility in water; strong partitioning to solids.[13] |

| Log Kow | > 8 | High potential for sorption to organic matter and bioaccumulation in organisms. |

| Vapor Pressure | Very Low | Not expected to be a significant atmospheric pollutant; primarily found in condensed phases. |

Core Environmental Fate Processes

The persistence and impact of this compound in the environment are governed by a combination of biotic and abiotic degradation processes, as well as physical partitioning.

Biodegradation: The Primary Removal Pathway

Aerobic biodegradation is the most significant process for the mineralization of phthalate esters in the environment.[14] The degradation is primarily a microbial process, driven by enzymes that hydrolyze the ester bonds.

Mechanism: The degradation initiates with the enzymatic hydrolysis of one ester linkage, yielding Phthalic Acid Mono(3,7-dimethyloctyl) Ester-d4 and the corresponding alcohol, 3,7-dimethyloctanol. A second hydrolysis step cleaves the remaining ester bond to produce deuterated Phthalic Acid (PA-d4) and another molecule of the alcohol.[12][15] The resulting phthalic acid can be further metabolized by microorganisms through ring-opening and subsequent entry into central metabolic pathways.[13]

However, the rate of this process is significantly influenced by the molecular structure. The long, branched alkyl chains of Bis(3,7-dimethyloctyl) Ester create steric hindrance, which can impede the access of microbial esterase enzymes to the ester bonds.[16] This makes high molecular weight phthalates like this one generally more resistant to biodegradation compared to their short-chain counterparts.[16][17]

dot

Caption: Primary biodegradation pathway of this compound.

Factors Influencing Biodegradation:

-

Temperature and pH: Microbial activity is optimal within specific ranges. For many phthalate-degrading bacteria, such as those from the Gordonia genus, the optimal temperature is around 30°C and the optimal pH is neutral (pH 7.0).[16]

-

Oxygen Availability: Aerobic degradation is generally much faster and more complete than anaerobic degradation.[14] While some degradation of high molecular weight phthalates can occur under anaerobic (methanogenic) conditions, the rates are significantly slower.[17]

-

Acclimation: Microbial communities can adapt to the presence of phthalates, leading to enhanced degradation rates over time.

Abiotic Degradation Processes

While less dominant than biodegradation, abiotic processes contribute to the transformation of phthalates.

-

Hydrolysis: This is the chemical breakdown of the ester bonds by water. For phthalate esters, this process is generally very slow under neutral environmental pH conditions.[18] The rate can be catalyzed by acidic or basic conditions, but these are not typical in most natural waters. For recalcitrant high molecular weight phthalates, the half-life due to abiotic hydrolysis can be on the order of years.[16]

-

Photodegradation: This process involves the breakdown of the molecule by sunlight. Phthalates can absorb UV light, leading to direct photolysis. More commonly, degradation occurs via indirect photolysis, where reactive oxygen species (ROS) generated by other light-absorbing substances in the water attack the phthalate molecule.[19] Advanced oxidation processes, such as photocatalysis using semiconductor materials like titanium dioxide (TiO₂), have been shown to be effective in degrading phthalates in water treatment scenarios.[19][20][21][22] The degradation often proceeds through hydroxylation of the aromatic ring and cleavage of the ester linkage.

Environmental Partitioning and Transport

Due to its high lipophilicity (high Log Kow) and low water solubility, this compound will predominantly be found associated with particulate matter in the environment.[23][24]

-

Sorption: In aquatic systems, the compound will quickly sorb to suspended solids and partition into bottom sediments. In terrestrial environments, it will bind strongly to the organic fraction of soil. This sorption reduces its bioavailability for microbial degradation and limits its transport in the aqueous phase.[13]

-